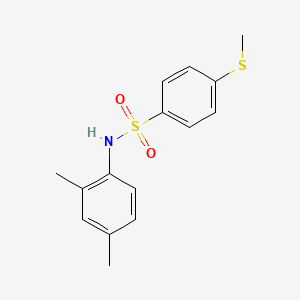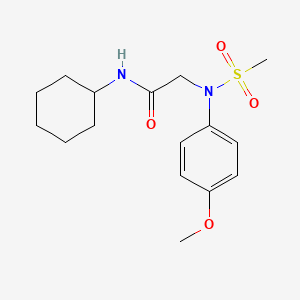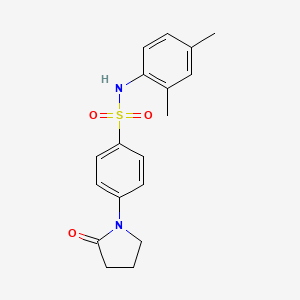
N-cyclopentyl-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-quinolinecarboxamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
作用機序
As a positive allosteric modulator of the AMPA receptor, N-cyclopentyl-2-quinolinecarboxamide enhances the activity of the receptor by increasing its sensitivity to glutamate, the primary neurotransmitter involved in synaptic plasticity and memory formation. This leads to an increase in the strength and duration of synaptic transmission, which is thought to underlie the cognitive-enhancing effects of N-cyclopentyl-2-quinolinecarboxamide.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-cyclopentyl-2-quinolinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in attention and memory, and to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin. N-cyclopentyl-2-quinolinecarboxamide has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-cyclopentyl-2-quinolinecarboxamide has several advantages as a research tool. It is a highly selective, potent, and reversible modulator of the AMPA receptor, which makes it a useful tool for studying the role of the receptor in synaptic plasticity and memory formation. In addition, N-cyclopentyl-2-quinolinecarboxamide has been shown to have a favorable safety profile in both animal models and human clinical trials, which makes it a promising candidate for further development as a cognitive enhancer or therapeutic agent.
However, there are also some limitations to the use of N-cyclopentyl-2-quinolinecarboxamide in lab experiments. One limitation is that its effects on the AMPA receptor are dependent on the presence of glutamate, which can vary depending on experimental conditions. In addition, the cognitive-enhancing effects of N-cyclopentyl-2-quinolinecarboxamide may be influenced by individual differences in genetics, age, and baseline cognitive function.
将来の方向性
There are several future directions for research on N-cyclopentyl-2-quinolinecarboxamide. One direction is to further investigate its potential as a cognitive enhancer in various populations, such as older adults and individuals with cognitive impairments. Another direction is to explore its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to elucidate the molecular mechanisms underlying the cognitive-enhancing effects of N-cyclopentyl-2-quinolinecarboxamide and to identify potential side effects or safety concerns associated with its use.
合成法
The synthesis of N-cyclopentyl-2-quinolinecarboxamide involves the reaction of cyclopentylmagnesium bromide with 2-chloroquinolinecarboxylic acid, followed by cyclization with triethylamine. The resulting product is then purified by column chromatography.
科学的研究の応用
N-cyclopentyl-2-quinolinecarboxamide has been extensively studied in animal models and human clinical trials for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and learning in both healthy individuals and those with cognitive impairments. In addition, N-cyclopentyl-2-quinolinecarboxamide has been studied for its potential as a treatment for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-cyclopentylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(16-12-6-2-3-7-12)14-10-9-11-5-1-4-8-13(11)17-14/h1,4-5,8-10,12H,2-3,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGOALQBMNGQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylquinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)







![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)

